molecular formula C14H13N3 B250617 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile

2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile

Cat. No. B250617
M. Wt: 223.27 g/mol
InChI Key: PIRCYNWKBVKBKV-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile (DDNP) is a yellow crystalline compound that belongs to the family of malononitrile derivatives. DDNP is a highly explosive compound and has been used as a marker for explosive detection. However, DDNP has also been studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile binds to beta-amyloid plaques in the brain and emits a fluorescent signal upon binding. This allows researchers to visualize and quantify the amount of beta-amyloid plaques in the brain. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has also been shown to have a high affinity for other protein aggregates, such as tau protein, which is associated with other neurodegenerative diseases.
Biochemical and Physiological Effects
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been shown to have low toxicity and does not have any significant biochemical or physiological effects on the body. However, due to its explosive nature, it must be handled with extreme care in the laboratory.

Advantages and Limitations for Lab Experiments

2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has several advantages for use in laboratory experiments. It is a highly sensitive marker for protein aggregates, which allows for the detection and quantification of these aggregates in the brain. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is also relatively easy to synthesize and has low toxicity. However, due to its explosive nature, it must be handled with extreme care in the laboratory.

Future Directions

There are several future directions for the use of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile in scientific research. One potential application is the development of new diagnostic tools for neurodegenerative diseases such as Alzheimer's disease. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile could also be used to study the formation and progression of protein aggregates in other neurodegenerative diseases. Additionally, 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile could be used to develop new therapies for these diseases by targeting and removing protein aggregates from the brain.

Synthesis Methods

2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is synthesized by the reaction between malononitrile and N,N-dimethylaniline in the presence of a catalyst. The reaction results in the formation of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile as a yellow crystalline solid.

Scientific Research Applications

2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for beta-amyloid plaques, which are associated with Alzheimer's disease. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been used as a marker to detect beta-amyloid plaques in the brain, which has helped researchers to better understand the pathogenesis of Alzheimer's disease.

properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(Z)-3-(dimethylamino)-3-phenylprop-2-enylidene]propanedinitrile

InChI

InChI=1S/C14H13N3/c1-17(2)14(9-8-12(10-15)11-16)13-6-4-3-5-7-13/h3-9H,1-2H3/b14-9-

InChI Key

PIRCYNWKBVKBKV-ZROIWOOFSA-N

Isomeric SMILES

CN(C)/C(=C\C=C(C#N)C#N)/C1=CC=CC=C1

SMILES

CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1

Canonical SMILES

CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1

Origin of Product

United States

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